2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline
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Overview
Description
2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline is an organic compound with the molecular formula C14H20N2O and a molecular weight of 232.32 . This compound is characterized by the presence of a piperidine ring and an aniline moiety, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline typically involves the reaction of 2-methylpiperidine with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as dichloromethane and reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine ring and aniline moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline
- 4-(2-methylpiperidine-1-carbonyl)aniline
Uniqueness
2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline is unique due to its specific substitution pattern on the aromatic ring and the presence of a piperidine ring. This structural configuration imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
(4-amino-3-methylphenyl)-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-9-12(6-7-13(10)15)14(17)16-8-4-3-5-11(16)2/h6-7,9,11H,3-5,8,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKOSPCLXTUOGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=C(C=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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